molecular formula C13H15N5O B235054 N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide

N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide

Cat. No. B235054
M. Wt: 257.29 g/mol
InChI Key: GYYDCYOWSHZIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has been developed for the treatment of inflammatory pain and arthritis. ATB-346 has shown promising results in preclinical studies and is currently undergoing clinical trials for its efficacy and safety in humans.

Mechanism of Action

N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide works by selectively targeting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins. Unlike traditional NSAIDs, which also inhibit the COX-1 enzyme, N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide spares the COX-1 pathway, which is important for maintaining gastrointestinal and renal function.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide has been shown to reduce inflammation and pain by inhibiting the production of inflammatory prostaglandins. It also has antioxidant properties and has been shown to reduce oxidative stress in animal models. N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide has been shown to have minimal effects on platelet aggregation and no adverse effects on renal function in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide is its superior safety profile compared to traditional NSAIDs. This makes it a promising candidate for the treatment of chronic inflammatory conditions, such as arthritis, where long-term use of NSAIDs is often required. However, one limitation of N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide is its selectivity for the COX-2 enzyme, which may limit its efficacy in certain inflammatory conditions where both COX-1 and COX-2 pathways are involved.

Future Directions

Future research on N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide could focus on its efficacy and safety in humans, particularly in the treatment of chronic inflammatory conditions. Additional studies could also investigate the potential for N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide to be used in combination with other anti-inflammatory agents, such as glucocorticoids or biologic therapies. Furthermore, studies could investigate the potential for N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide to be used in other disease states where inflammation plays a role, such as cancer or cardiovascular disease.

Synthesis Methods

N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide is synthesized through a multi-step process starting from 3,5-dimethylbenzoic acid. The acid is first converted to an acid chloride, which is then reacted with 2-allyl-2H-tetrazole-5-amine to form the key intermediate, N-(2-allyl-2H-tetrazol-5-yl)-3,5-dimethylbenzamide. The intermediate is then purified and further reacted to produce the final product, N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide has been extensively studied in preclinical models for its anti-inflammatory and analgesic effects. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis, colitis, and neuropathic pain. N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide has also been shown to have a superior safety profile compared to traditional NSAIDs, with reduced gastrointestinal toxicity and no adverse effects on renal function.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

3,5-dimethyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C13H15N5O/c1-4-5-18-16-13(15-17-18)14-12(19)11-7-9(2)6-10(3)8-11/h4,6-8H,1,5H2,2-3H3,(H,14,16,19)

InChI Key

GYYDCYOWSHZIKG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NN(N=N2)CC=C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NN(N=N2)CC=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.